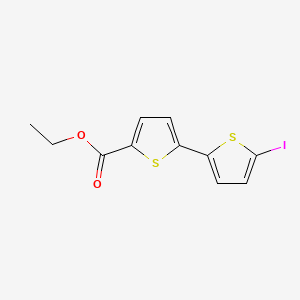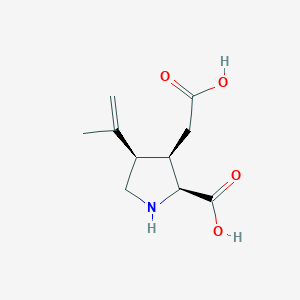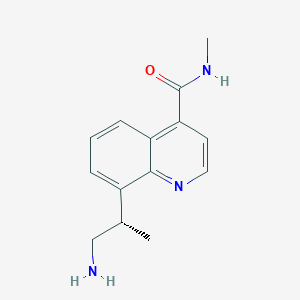
(S)-8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide is a chiral compound with a complex structure that includes a quinoline ring, an aminopropyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via a reductive amination reaction. This involves the reaction of the quinoline derivative with a suitable aldehyde (such as propanal) and a reducing agent like sodium cyanoborohydride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the aminopropyl-quinoline intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium methoxide, sodium hydride, dimethylformamide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
(S)-8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl (1-aminopropan-2-yl)carbamate hydrochloride: A related compound with a similar aminopropyl group but different functional groups.
1-aminopropan-2-yl phosphate: Another compound with an aminopropyl group, but with a phosphate functional group instead of a carboxamide.
Uniqueness
(S)-8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide is unique due to its specific combination of a quinoline ring, aminopropyl group, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
8-[(2S)-1-aminopropan-2-yl]-N-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C14H17N3O/c1-9(8-15)10-4-3-5-11-12(14(18)16-2)6-7-17-13(10)11/h3-7,9H,8,15H2,1-2H3,(H,16,18)/t9-/m1/s1 |
InChI Key |
WAYKDZINURRENR-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC |
Canonical SMILES |
CC(CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15249917.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
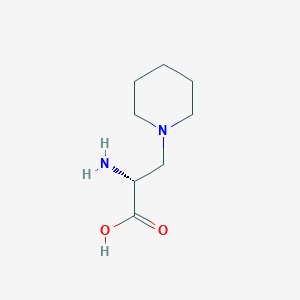
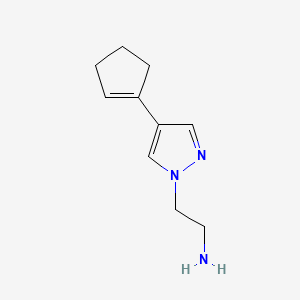
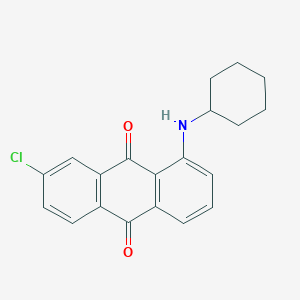
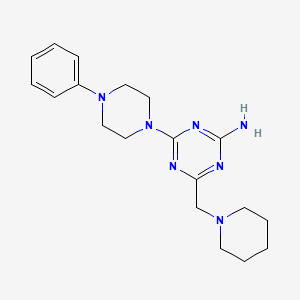
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
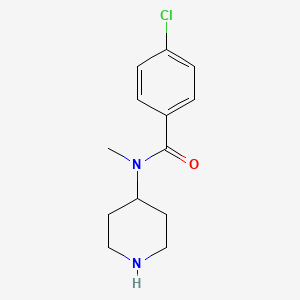
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
